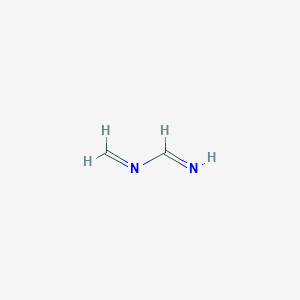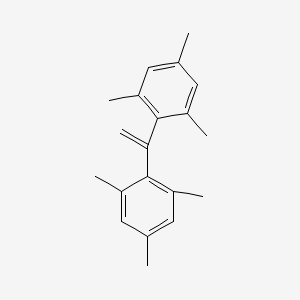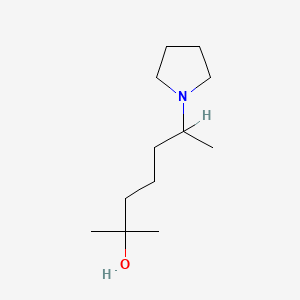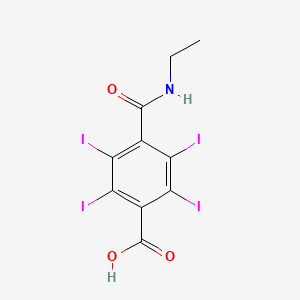
1,1-Diphenyl-2-methyl-3-(5,5-dimethylpyrrolidinyl)propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenyl-2-methyl-3-(5,5-dimethylpyrrolidinyl)propanol hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings and a pyrrolidine ring, making it a subject of interest in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(5,5-dimethylpyrrolidinyl)propanol hydrochloride typically involves multiple steps, starting with the formation of the core structure followed by functional group modifications. One common method involves the reaction of diphenylmethanol with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride salt form.
化学反応の分析
Types of Reactions
1,1-Diphenyl-2-methyl-3-(5,5-dimethylpyrrolidinyl)propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
1,1-Diphenyl-2-methyl-3-(5,5-dimethylpyrrolidinyl)propanol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(5,5-dimethylpyrrolidinyl)propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol: A structurally similar compound with a morpholine ring instead of a pyrrolidine ring.
1,1-Diphenyl-2-methyl-3-(4,4-dimethylpiperidinyl)propanol: Another analog with a piperidine ring.
Uniqueness
1,1-Diphenyl-2-methyl-3-(5,5-dimethylpyrrolidinyl)propanol hydrochloride is unique due to its specific combination of aromatic and pyrrolidine rings, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
35706-56-0 |
|---|---|
分子式 |
C22H30ClNO |
分子量 |
359.9 g/mol |
IUPAC名 |
3-(2,2-dimethylpyrrolidin-1-yl)-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H29NO.ClH/c1-18(17-23-16-10-15-21(23,2)3)22(24,19-11-6-4-7-12-19)20-13-8-5-9-14-20;/h4-9,11-14,18,24H,10,15-17H2,1-3H3;1H |
InChIキー |
DCDNSQCILNQELM-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCCC1(C)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
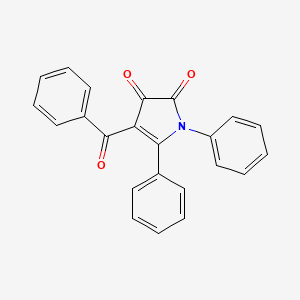
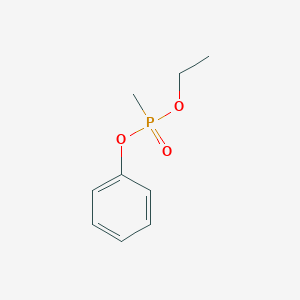
![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)

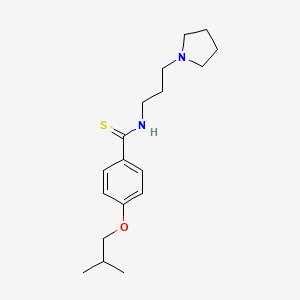

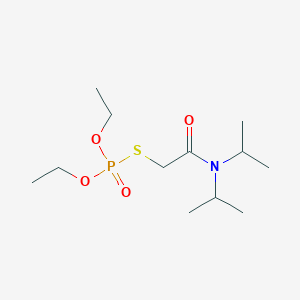

![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)
